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13,17-Octadecadiene-9,11-diynoic acid -

13,17-Octadecadiene-9,11-diynoic acid

Catalog Number: EVT-1579612
CAS Number:
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
13,17-Octadecadiene-9,11-diynoic acid is a natural product found in Mitrephora celebica with data available.
Overview

13,17-Octadecadiene-9,11-diynoic acid is a long-chain fatty acid characterized by the presence of conjugated double and triple bonds. This compound belongs to the class of polyacetylenic fatty acids, which are known for their unique structural features and potential biological activities. It is primarily derived from natural sources, particularly certain plant oils, and has garnered interest in both chemical research and biological applications.

Source

This compound is typically extracted from various plant sources, including the seed oils of certain species such as Crepis foetida and Mitrephora celebica. These plants are known to produce acetylenic fatty acids as part of their metabolic pathways, contributing to their ecological roles and potential medicinal properties .

Classification

13,17-Octadecadiene-9,11-diynoic acid is classified under:

  • Main Class: Fatty Acids
  • Sub Class: Polyacetylenic Fatty Acids
    This classification highlights its structural complexity and the presence of multiple unsaturated bonds, which are significant for its reactivity and biological functions.
Synthesis Analysis

Methods

The synthesis of 13,17-octadecadiene-9,11-diynoic acid can be achieved through various methods, often involving multi-step organic reactions. One common approach includes:

  1. Alkylation: Utilizing terminal acetylenic acids as starting materials.
  2. Desaturation: Introducing double bonds through dehydrogenation processes.
  3. Hydrolysis: Converting intermediates into the final acid form.

Technical details often involve specific catalysts and reaction conditions that optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for 13,17-octadecadiene-9,11-diynoic acid is C18H24O2C_{18}H_{24}O_2, with a molecular weight of approximately 288.4 g/mol. The compound features:

  • Conjugated double bonds at positions 13 and 17.
  • Triple bonds at positions 9 and 11.

Data

  • IUPAC Name: 13E,17-octadecadiene-9,11-diynoic acid
  • InChI Key: GYLJVPBWGZUNMB-AATRIKPKSA-N
  • Canonical SMILES: C(CCCCCCCC#CC#C/C=C/CCC=C)(=O)O

These structural representations are crucial for understanding the compound's reactivity and interaction with biological systems .

Chemical Reactions Analysis

Reactions

13,17-octadecadiene-9,11-diynoic acid is involved in several chemical reactions:

  1. Oxidation: The presence of double bonds allows for oxidation reactions that can convert these to carbonyl groups.
  2. Reduction: Triple bonds can be reduced to form alkenes or alkanes under appropriate conditions.
  3. Substitution Reactions: The compound can undergo nucleophilic substitutions at the triple bond sites.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of palladium catalysts .

Mechanism of Action

The mechanism of action for 13,17-octadecadiene-9,11-diynoic acid involves its interaction with cellular pathways. It has been noted for its potential antidiabetic effects by enhancing glucose uptake in muscle cells through activation of the phosphoinositide 3-kinase signaling pathway. This interaction illustrates its role as a bioactive compound that may influence metabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or solid depending on purity and temperature.
  • Melting Point: Specific values vary based on isomerism but generally fall within a range typical for long-chain fatty acids.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic character.
  • Stability: Susceptible to autoxidation; should be handled under inert atmospheres to prevent degradation.

Relevant data such as logP values indicate its hydrophobic nature, which influences its biological activity and interaction with lipid membranes .

Applications

Scientific Uses

13,17-octadecadiene-9,11-diynoic acid has several notable applications:

  1. Chemical Research: Used as a precursor in synthesizing complex organic molecules.
  2. Biological Studies: Investigated for potential health benefits including antidiabetic properties and other metabolic effects.
  3. Pharmaceutical Development: Explored for therapeutic applications in treating metabolic disorders due to its biological activity.
  4. Industrial Applications: Utilized in producing specialized materials due to its unique chemical properties.

These applications underscore the significance of this compound in both scientific research and practical uses within various industries .

Biosynthesis Pathways and Enzymatic Mechanisms in Plant Systems [7]

Δ12 Acetylenase-Mediated Formation from Linoleic Acid Precursors

The biosynthesis of ODDA initiates with linoleic acid (18:2Δ9Z,12Z), a ubiquitous C18 polyunsaturated fatty acid derived from plastidial glycerolipids. The committed step is catalyzed by a Δ12 acetylenase, a specialized membrane-bound desaturase-like enzyme. This enzyme belongs to the non-heme diiron carboxylate protein family and performs a unique four-electron oxidation:

  • Desaturation to Crepenynate: The enzyme first introduces a Δ12 double bond into linoleic acid, forming α-linolenic acid (18:3Δ9Z,12Z,15Z) as a transient intermediate.
  • Dehydrogenation to Diyne: Subsequently, it removes two additional hydrogens from the newly formed double bond, generating a triple bond (acetylenic bond) at the Δ12 position. This results in the formation of crepenynic acid (9Z-octadecen-12-ynoic acid) [2] [3].

This bifunctional Δ12 acetylenase (acting as both a desaturase and an acetylenase) is exemplified by enzymes like CL10 identified in soldier beetles (Chauliognathus lugubris), demonstrating functional conservation. CL10 heterologously expressed in yeast efficiently converts oleic acid (18:1Δ9Z) to linoleic acid and linoleic acid directly to crepenynic acid [3].

Table 1: Key Enzymes in the Early Steps of ODDA Biosynthesis

EnzymeFunctionSubstratePrimary ProductOrganismal Context
Δ12 AcetylenaseBifunctional Desaturase/AcetylenaseLinoleic acid (18:2Δ9Z,12Z)Crepenynic acid (9Z-Octadecen-12-ynoic acid)Plants (e.g., Tomato), Soldier Beetles
Δ14 AcetylenaseAcetylenase (Triple Bond Formation)Dehydrocrepenynic acid (9Z,14Z-Octadecadien-12-ynoic acid)9Z-Octadecene-12,14-diynoic acidPlants, Soldier Beetles
Δ16 DesaturaseConjugated Double Bond Formation9Z-Octadecene-12,14-diynoic acid9Z,16Z-Octadecadiene-12,14-diynoic acid (Precursor to ODDA variants)Soldier Beetles

The catalytic mechanism involves conserved histidine-rich motifs coordinating a diiron center. Molecular oxygen acts as the terminal electron acceptor. The precise mechanism enabling the four-electron oxidation for triple bond formation involves abstraction of hydrogen atoms and likely proceeds through highly reactive radical or carbocation intermediates, though the detailed chemical steps remain under investigation [3] [8]. Crepenynic acid serves as the central branch point metabolite for diverse polyacetylenes, including ODDA.

Evolutionary Conservation of Polyacetylene Biosynthetic Gene Clusters

A significant breakthrough in understanding ODDA-related biosynthesis is the discovery of biosynthetic gene clusters (BGCs) dedicated to polyacetylene production in plants and other organisms. These clusters co-localize genes encoding the requisite enzymes (desaturases, acetylenases, dehydrogenases, decarbonylases, P450s) within a compact genomic region, enabling coordinated regulation and potentially facilitating evolutionary diversification:

  • Tomato (Solanum lycopersicum): A pathogen-responsive BGC on chromosome 12 (approx. 20 kb region: Solyc12g100240 - Solyc12g100270) was identified as essential for falcarindiol (a C17-polyacetylene structurally related to ODDA) biosynthesis. This cluster houses multiple desaturase/acetylenase genes (e.g., Solyc12g100240, Solyc12g100260 - potentially representing parts of a single disrupted gene in reference genomes, and Solyc12g100270) and a decarbonylase (Solyc12g100250). Co-expression of these genes, induced by fungal/bacterial elicitors and correlated with falcarindiol accumulation, strongly supports their role in polyacetylene formation. Transgenic disruption of this cluster abolished falcarindiol production and compromised pathogen resistance [2].
  • Convergent Evolution in Soldier Beetles: Remarkably, soldier beetles (Chauliognathus lugubris) evolved a functionally analogous but genetically distinct three-gene pathway (CL2, CL4, CL10) independently for producing 8Z-dihydromatricaria acid (DHMA) and its C18 precursor, 9Z,16Z-octadecadiene-12,14-diynoic acid. Genes CL10 (Δ12 acetylenase), CL2 (Δ14 acetylenase), and CL4 (Δ16 desaturase) work sequentially. Phylogenetic analysis confirms these insect desaturases cluster with animal acyl-CoA desaturases, not plant lipid-linked desaturases, demonstrating convergent evolution for polyacetylene biosynthesis [3].

Table 2: Evolutionary Conservation of Polyacetylene Biosynthetic Systems

OrganismGenetic ArchitectureKey Genes/FunctionsPrimary Polyacetylene ProductsEvidence
Tomato (Plant)Biosynthetic Gene Cluster (Chromosome 12)Co-localized Desaturases/Acetylenases (Solyc12g100240, 260, 270), Decarbonylase (Solyc12g100250)Falcarindiol (C17), Likely ODDA precursorsRNA-Seq/Metabolite Correlation, Transgenic Knockout, Heterologous Expression [2]
Soldier Beetle (Insect)Independently Evolved PathwayCL10 (Δ12 Acetylenase), CL2 (Δ14 Acetylenase), CL4 (Δ16 Desaturase)9Z,16Z-Octadecadiene-12,14-diynoic acid, 8Z-DHMAHeterologous Expression in Yeast, Substrate Specificity Testing, Phylogenetics [3]
Crepis alpina (Plant)Likely Clustered (Inference)CREP1 (Δ12 Acetylenase)Crepenynic acid (Seed Oil)Gene Characterization [2] [3]

This conservation of clustered or co-adapted gene systems across divergent taxa (plants and insects) highlights the strong selective advantage conferred by the ability to produce conjugated polyacetylenic acids like ODDA and its derivatives for chemical defense. The clustering facilitates the inheritance of a complete, functional pathway and allows for its coordinated induction in response to biotic stress signals, such as pathogen-associated molecular patterns (PAMPs) like chitin or flagellin [2] [3].

Role of Desaturase-Acetylenase Synergy in Conjugated Diene-Diyne Formation

The hallmark structural feature of ODDA – the conjugated ene-diyn-diene system (C9=C10-C≡C-C≡C-C16=C17) – is constructed through the sequential and synergistic actions of specialized desaturases and acetylenases acting on the crepenynic acid backbone. This process involves precise positioning of additional unsaturations relative to the initial Δ12 triple bond:

  • Δ14 Acetylenase Action: An acetylenase (e.g., CL2 in soldier beetles) introduces a second triple bond at the Δ14 position of dehydrocrepenynic acid (9Z,14Z-octadecadien-12-ynoic acid, itself potentially formed by a Δ14 desaturase acting on crepenynic acid). This yields 9Z-octadecene-12,14-diynoic acid, establishing the conjugated diyne system (C12-C13≡C14-C15≡C16) [3].
  • Δ16 Desaturase Action: A conjugating desaturase (e.g., CL4 in soldier beetles) then introduces a cis double bond specifically at the Δ16 position of 9Z-octadecene-12,14-diynoic acid. This enzyme exhibits remarkable regio- and stereo-specificity, generating the conjugated diene-diyne system: 9Z,16Z-octadecadiene-12,14-diynoic acid. CL4 shows strict substrate specificity, acting only on fatty acids with a triple bond at position Δ14 [3].
  • Potential for ODDA Formation: 9Z,16Z-Octadecadiene-12,14-diynoic acid represents a direct precursor to compounds like ODDA. While the specific enzyme catalyzing the final Δ13,17 modification in plants to yield the exact ODDA structure (13,17-octadecadiene-9,11-diynoic acid) requires further characterization, the process likely involves analogous desaturases or isomerases acting with high positional specificity. The existing pathways demonstrate the core enzymatic logic: the stepwise installation of unsaturation by enzymes acting synergistically, with the product of one enzyme becoming the specific substrate for the next, often requiring precise spatial positioning relative to existing unsaturations [3] [8].

Table 3: Sequential Enzyme Synergy in Forming the Conjugated System of ODDA-Type Compounds

Reaction SequenceCatalyzing Enzyme TypeSubstrateProductStructural ChangeKey Features
1. Initial Δ12 AcetylenationΔ12 Acetylenase (e.g., CL10)Linoleic Acid (9Z,12Z-18:2)Crepenynic Acid (9Z-12Y-18:1)Introduction of Δ12 Triple BondBifunctional (Desaturase + Dehydrogenase)
2. Δ14 Desaturation (Potential)Δ14 DesaturaseCrepenynic Acid (9Z-12Y-18:1)Dehydrocrepenynic Acid (9Z,14Z-18:2-12Y)Introduction of Δ14 cis Double BondCreates substrate for Δ14 acetylenase
3. Δ14 AcetylenationΔ14 Acetylenase (e.g., CL2)Dehydrocrepenynic Acid (9Z,14Z-18:2-12Y)9Z-Octadecene-12,14-diynoic AcidConversion of Δ14 Double Bond to Triple BondForms Conjugated Enediyne (C9=C10-C≡C-C≡C)
4. Δ16 DesaturationConjugating Δ16 Desaturase (e.g., CL4)9Z-Octadecene-12,14-diynoic Acid9Z,16Z-Octadecadiene-12,14-diynoic AcidIntroduction of Δ16 cis Double BondForms Conjugated Diene-Diyne (C9=C10-C≡C-C≡C-C16=C17)
5. Final Modification (e.g., to ODDA)Specific Desaturase/Isomerase9Z,16Z-18:2-12,14Y or similar13,17-Octadecadiene-9,11-diynoic Acid (ODDA)Positional Shift of UnsaturationsHigh Regio-specificity Required

This enzymatic channeling is crucial for efficiency and preventing the release of potentially reactive intermediates. The spatial organization within the endoplasmic reticulum membrane, where these membrane-bound enzymes reside, likely facilitates this substrate channeling. The enzymes may form transient metabolons (multi-enzyme complexes) or reside in specific lipid microdomains enabling the direct handoff of intermediates. Mutagenesis studies on related desaturases suggest that minor amino acid substitutions within the substrate-binding tunnels and around the active site diiron center are critical for determining the regio-specificity (Δ12, Δ14, Δ16) and chemoselectivity (desaturation vs. acetylenation) of these enzymes. The Δ16 conjugating desaturase (CL4) exemplifies this precision, possessing a highly constrained active site accommodating only substrates with the Δ14-diyne motif, thereby ensuring the conjugated system forms correctly [3] [7] [8].

Compounds Mentioned

  • 13,17-Octadecadiene-9,11-diynoic acid (ODDA)
  • Linoleic Acid
  • α-Linolenic Acid
  • Crepenynic Acid
  • Dehydrocrepenynic Acid
  • 9Z-Octadecene-12,14-diynoic Acid
  • 9Z,16Z-Octadecadiene-12,14-diynoic Acid
  • Falcarindiol
  • 8Z-Dihydromatricaria Acid (DHMA)
  • Stigmasterol (Contextual Phytosterol)

Properties

Product Name

13,17-Octadecadiene-9,11-diynoic acid

IUPAC Name

(13E)-octadeca-13,17-dien-9,11-diynoic acid

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,5-6H,1,3-4,11-17H2,(H,19,20)/b6-5+

InChI Key

GYLJVPBWGZUNMB-AATRIKPKSA-N

Synonyms

13,14-dihydrooropheic acid

Canonical SMILES

C=CCCC=CC#CC#CCCCCCCCC(=O)O

Isomeric SMILES

C=CCC/C=C/C#CC#CCCCCCCCC(=O)O

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